molecular formula C2H5NaO3S B7822280 sodium;ethanesulfonate

sodium;ethanesulfonate

Cat. No.: B7822280
M. Wt: 132.12 g/mol
InChI Key: KQFAFFYKLIBKDE-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;ethanesulfonate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids to form peptides.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amidation: It is commonly used to convert amines into amides.

    Carbamate Formation: It can react with alcohols to form carbamates.

    Urea Formation: It can react with amines to form ureas.

Common reagents and conditions for these reactions include the use of carbonyldiimidazole as a coupling agent, often in the presence of a base to neutralize the byproducts. Major products formed from these reactions include amides, carbamates, and ureas .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly for peptide synthesis and the formation of amides, carbamates, and ureas.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent by facilitating the formation of amide bonds. The mechanism involves the activation of the carboxyl group of a carboxylic acid, which then reacts with an amine to form an amide bond. The imidazole groups in carbonyldiimidazole serve as leaving groups, making the reaction more efficient .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. carbonyldiimidazole is unique in that it is easier to handle and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Properties

IUPAC Name

sodium;ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFAFFYKLIBKDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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